molecular formula C11H13NOS B14591410 S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate CAS No. 61517-22-4

S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate

Cat. No.: B14591410
CAS No.: 61517-22-4
M. Wt: 207.29 g/mol
InChI Key: PBDODKMLVOLNON-UHFFFAOYSA-N
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Description

S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the condensation of isoindole derivatives with ethyl thiol. One common method includes the reaction of 2-aminobenzylamine with carbon disulfide and ethyl iodide under basic conditions to form the desired product . The reaction proceeds through nucleophilic substitution and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoindole derivatives .

Scientific Research Applications

S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethyl 1,3-dihydro-2H-isoindole-2-carbothioate is unique due to its ethylthio group, which imparts distinct chemical reactivity and biological activity compared to other isoindole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61517-22-4

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

S-ethyl 1,3-dihydroisoindole-2-carbothioate

InChI

InChI=1S/C11H13NOS/c1-2-14-11(13)12-7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3

InChI Key

PBDODKMLVOLNON-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)N1CC2=CC=CC=C2C1

Origin of Product

United States

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